1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Description

Molecular Architecture and Stereochemical Features

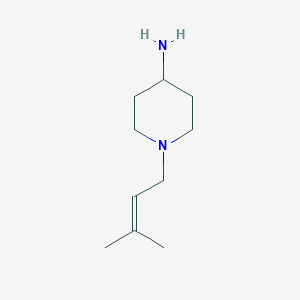

The molecular architecture of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is characterized by a piperidine ring system bearing an amino substituent at the 4-position and a prenyl-like substituent at the nitrogen atom. The compound possesses the molecular formula C10H20N2 with a molecular weight of 168.28 grams per mole, establishing it as a relatively compact organic molecule with two nitrogen-containing functional groups.

The structural framework consists of a six-membered saturated heterocyclic piperidine ring in which the nitrogen atom at position 1 is substituted with a 3-methylbut-2-en-1-yl group, commonly referred to as a prenyl or dimethylallyl substituent. This prenyl group introduces a degree of unsaturation into the molecule through its alkene functionality, positioned between the second and third carbon atoms of the four-carbon chain. The presence of two methyl groups attached to the third carbon creates a branched aliphatic structure that contributes to the compound's lipophilic character.

The amino group located at the 4-position of the piperidine ring represents a primary amine functionality, providing the molecule with basic properties and the potential for hydrogen bonding interactions. This positioning creates a 1,4-relationship between the two nitrogen-containing functional groups, establishing a structural motif that is prevalent in many bioactive compounds. The stereochemical considerations for this compound primarily involve the chair conformation of the piperidine ring, which can adopt multiple conformational states depending on the relative positioning of the substituents.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-methyl-2-butenyl)-4-piperidinamine, reflecting the systematic naming conventions that prioritize the piperidine core structure. The International Chemical Identifier string 1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3 provides a complete structural description that enables unambiguous identification of the compound's connectivity and atomic arrangements.

Properties

IUPAC Name |

1-(3-methylbut-2-enyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGWRPSCTUYREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-amine with Prenylating Agents

Method Overview:

The most common synthesis involves nucleophilic substitution where piperidin-4-amine reacts with a prenyl halide, such as 3-methylbut-2-en-1-yl bromide or chloride, under basic conditions. This approach leverages the nucleophilicity of the amine nitrogen to attack the electrophilic carbon in the halide.

Piperidin-4-amine + 3-methylbut-2-en-1-yl halide → 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

- Solvent: Acetonitrile or ethanol

- Base: Potassium carbonate or sodium hydride

- Temperature: Reflux (around 80°C)

- Time: 12–24 hours

Research Findings:

Studies indicate that employing a polar aprotic solvent enhances nucleophilic substitution efficiency, with potassium carbonate serving as an effective base to deprotonate the amine, facilitating the substitution. Post-reaction purification often involves column chromatography or recrystallization to achieve high purity.

Data Table 1: Typical Preparation Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Electrophile | 3-methylbut-2-en-1-yl bromide | Common prenylating agent |

| Solvent | Acetonitrile | Enhances nucleophilicity |

| Base | Potassium carbonate | Deprotonates amine, promotes substitution |

| Temperature | Reflux (~80°C) | Optimal for reaction completion |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Purification | Column chromatography/recrystallization | For high purity |

Alternative Synthetic Routes

a. Reductive Amination Approach:

In some cases, the aldehyde or ketone precursor (e.g., prenyl aldehyde) reacts with piperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride, enabling direct formation of the target amine.

b. Multi-step Functionalization:

This involves initial synthesis of the prenylated intermediate, followed by amination steps, allowing for better control over regioselectivity and functional group compatibility.

Industrial Scale Synthesis and Optimization

For large-scale production, continuous flow reactors and automation are employed to improve yield, safety, and reproducibility. The key considerations include:

- Use of high-purity reagents

- Precise control of reaction parameters

- Efficient purification techniques such as crystallization or extraction

Research Data:

Industrial processes optimize reaction conditions to maximize yield (>85%) and purity (>99%), with process parameters tailored based on pilot studies.

Notes on Reaction Conditions and Reagents

| Reagent / Condition | Role | References/Comments |

|---|---|---|

| 3-Methylbut-2-en-1-yl halide | Electrophile for alkylation | Primary prenylating agent |

| Potassium carbonate | Base for deprotonation and activation | Widely used in nucleophilic substitution reactions |

| Acetonitrile / Ethanol | Solvent | Polar aprotic solvents favor SN2 reactions |

| Reflux conditions | Reaction heating | Ensures sufficient energy for substitution |

| Purification methods | Chromatography, recrystallization | To achieve high purity and yield |

Summary of Research Findings

| Aspect | Findings | References/Notes |

|---|---|---|

| Reaction efficiency | High yields (>80%) achievable with optimized conditions | Literature reports, industrial data |

| Purity | Purification steps critical; high purity (>99%) attainable | Analytical validation via HPLC, NMR |

| Scalability | Continuous flow methods enhance scalability and safety | Industry reports, process optimization studies |

| Reaction limitations | Sensitivity to moisture and impurities; requires anhydrous conditions | Standard practice in organic synthesis |

Chemical Reactions Analysis

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amine products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity toward specific targets.

Key Studies :

- Antidepressant Activity : Research has indicated that derivatives of piperidine compounds exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuropharmacology

The piperidine moiety is often associated with neuroactive compounds. Studies have shown that compounds similar to 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine can influence cognitive functions and may have implications in treating neurodegenerative disorders.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives and their effects on cognitive enhancement in animal models, demonstrating significant improvements in memory retention when administered .

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Applications Include :

- Synthesis of novel ligands for receptor studies.

- Development of inhibitors targeting specific enzymes involved in disease pathways.

Data Tables

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine receptors in the nervous system, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The prenyl group in the target compound likely confers higher membrane permeability compared to polar substituents like methylsulfonyl .

- Metabolic Stability : Heterocyclic substituents (e.g., thiazole) reduce susceptibility to oxidative metabolism .

- Toxicity : Nitrobenzyl derivatives exhibit higher toxicity due to nitro group bioactivation , whereas alkenyl groups (e.g., prenyl) may offer safer profiles.

Pharmacological Activity

- Antiplasmodial Activity : 1-(4-Methoxyphenethyl)piperidin-4-amine derivatives demonstrated antiplasmodial activity by inhibiting hemozoin formation, with bulky substituents enhancing target binding .

- Anticancer Potential: Quinoline- and pyridinyl-substituted analogs (e.g., 1-[6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine) showed potent anticancer activity in vitro .

- Enzyme Inhibition : Sulfonyl-substituted derivatives (e.g., 1-[(1-ethylpyrazol-4-yl)sulfonyl]piperidin-4-amine) are explored as protease inhibitors due to their electron-withdrawing effects .

Biological Activity

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine, with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol, is a compound of interest in biological research due to its potential interactions with neurotransmitter systems and other biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The synthesis of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with 3-methylbut-2-en-1-yl halide under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for developing derivatives with enhanced biological activities.

The biological activity of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, modulating neurotransmitter release and influencing various biochemical pathways. This interaction is significant in the context of neurological studies and potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound is involved in studies related to amine neurotransmitters, suggesting its role in modulating synaptic transmission and potentially affecting mood and cognition.

Data Table: Biological Activity Overview

Case Studies

While specific case studies directly involving 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine are scarce, related compounds have shown promising results in preclinical settings:

- Calcium Channel Blockers : A study on N-type calcium channel blockers demonstrated that structurally similar compounds exhibited high affinity for blocking these channels (IC50 = 0.7 μM), indicating potential analgesic properties that could be explored further for the piperidine series .

- Antimicrobial Activity : Similar compounds have been evaluated for antimicrobial properties, showing varying degrees of efficacy against Gram-positive and Gram-negative bacteria. This suggests that derivatives of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine could also be assessed for similar activities .

Future Directions

Given the preliminary findings regarding the biological activity of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine, future research should focus on:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Derivatives Development : Synthesizing and testing derivatives to enhance potency and selectivity for specific targets.

- Mechanistic Studies : Further elucidating the mechanism of action through detailed biochemical assays to understand how it interacts with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with a prenylating agent (e.g., 3-methylbut-2-en-1-yl bromide). A base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., acetonitrile) facilitates nucleophilic substitution. For example, similar alkylation protocols for N-substituted piperidin-4-amine derivatives have been optimized under reflux conditions . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How can the purity and identity of this compound be verified?

- Methodological Answer : Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (acidified with phosphoric or formic acid for MS compatibility) is standard. Retention times and UV/Vis spectra are compared against standards . Mass spectrometry (LC-MS or HRMS) confirms molecular weight, while H/C NMR resolves structural features like the prenyl group’s allylic protons (δ ~5.2–5.4 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .

Q. What are the key pharmaceutical applications of piperidin-4-amine derivatives?

- Methodological Answer : Piperidin-4-amine derivatives are explored as bioactive scaffolds in CNS disorders (e.g., antipsychotics, cognition enhancers) and antimicrobial agents. Structure-activity relationship (SAR) studies often involve modifying the N-substituent (e.g., prenyl groups) to optimize binding to targets like serotonin or dopamine receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of piperidin-4-amine derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions such as oxidation or alkylation. For example, frontier molecular orbital (FMO) analysis of analogous compounds revealed electron density shifts during permanganate oxidation, validating proposed mechanisms . Activation energies (ΔG‡) and charge distribution maps guide mechanistic refinements.

Q. What kinetic parameters govern the oxidation of substituted piperidin-4-amine derivatives?

- Methodological Answer : Pseudo-first-order kinetics under controlled pH and ionic strength (e.g., 0.01 mol dm) are typical. For the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine, rate laws derived from spectrophotometric data showed a 1:4 substrate-to-oxidant stoichiometry. Activation parameters (e.g., ΔH‡ = 45 kJ mol, ΔS‡ = −120 J K mol) indicated a associative mechanism .

Q. How does structural modification of the N-substituent influence biological activity?

- Methodological Answer : Comparative SAR studies using analogues (e.g., 1-ethyl-N-phenylpiperidin-4-amine vs. 1-benzyl derivatives) reveal that bulky substituents enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., nitro) alter receptor binding. In vitro assays (e.g., MIC for antimicrobial activity) paired with LogP calculations quantify these effects .

Q. What challenges arise in characterizing intermediates during multistep synthesis?

- Methodological Answer : Transient intermediates (e.g., N-protected piperidin-4-amine) require in-situ monitoring via techniques like FT-IR or real-time NMR. For example, deprotection of N-benzyl groups using HCl/dioxane generates unstable amines, necessitating immediate derivatization (e.g., acetylation) for stabilization prior to LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.